molecular formula C20H14ClN3O2S B2430939 2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898453-50-4

2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No. B2430939
CAS RN: 898453-50-4
M. Wt: 395.86
InChI Key: IHPLWXMZHMPDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the indolizine family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of compounds related to 2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide have been synthesized and evaluated for their biological activities. These studies have shown significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity. Molecular docking studies have supported the in vitro anticancer activity of these molecules (G. Mahanthesha, T. Suresh, T. R. R. Naik, 2022).

Application in Dyeing Polyester Fibers

Novel heterocyclic aryl monoazo organic compounds, including derivatives of the compound , have been synthesized and applied for dyeing polyester fabrics. These compounds exhibited high efficiency based on in vitro screening of their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. The colored polyester fibers could be applied as sterile and/or biological active fabrics used in various life applications (M. Khalifa, S. Abdel‐Hafez, A. A. Gobouri, M. I. Kobeasy, 2015).

Antimicrobial and Antifungal Activities

Compounds similar to 2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide have been studied for their antimicrobial and antifungal activities. These compounds were shown to display various levels of inhibitory effects against a panel of Gram-positive and Gram-negative bacteria as well as fungi strains, highlighting their potential as antimicrobial agents (H. Gaber, M. Bagley, 2011).

properties

IUPAC Name

2-amino-N-(4-chlorophenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c21-12-6-8-13(9-7-12)23-20(26)16-14-4-1-2-10-24(14)18(17(16)22)19(25)15-5-3-11-27-15/h1-11H,22H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPLWXMZHMPDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=CS3)N)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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